molecular formula C74H59N6NaO7S2 B13820942 Alkali Blue 6B (C.I. 42750)

Alkali Blue 6B (C.I. 42750)

Cat. No.: B13820942
M. Wt: 1231.4 g/mol
InChI Key: VCBPQHJLAOISHL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 119 involves the reaction of 4,4’-bis(dimethylamino)benzophenone with sodium sulfite and sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dye .

Industrial Production Methods

Industrial production of Acid Blue 119 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain a powder form .

Chemical Reactions Analysis

Types of Reactions

Acid Blue 119 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acid Blue 119 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Blue 119 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other biomolecules, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the dye is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Blue 119 is unique in its high affinity for protein fibers and its ability to produce vibrant colors. Its stability under various conditions and compatibility with different materials make it a preferred choice in many applications .

Properties

Molecular Formula

C74H59N6NaO7S2

Molecular Weight

1231.4 g/mol

IUPAC Name

sodium;4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid;4-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate

InChI

InChI=1S/C37H31N3O4S.C37H29N3O3S.Na/c41-37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30,28-13-19-33(20-14-28)39-31-9-5-2-6-10-31)29-15-21-34(22-16-29)40-35-23-25-36(26-24-35)45(42,43)44;41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31;/h1-26,38-41H,(H,42,43,44);1-26,38,40H,(H,41,42,43);/q;;+1/p-1

InChI Key

VCBPQHJLAOISHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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